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Introduction
YX-2-107 is a potent and selective proteolysis-targeting chimera (PROTAC) that targets Cyclin-

Dependent Kinase 6 (CDK6) for degradation.[1][2][3] As a bifunctional molecule, YX-2-107
recruits an E3 ubiquitin ligase to CDK6, leading to its ubiquitination and subsequent

degradation by the proteasome.[4][5][6] This mechanism of action differs from traditional kinase

inhibitors, which only block the enzymatic activity of their targets.[5] By inducing the

degradation of the entire CDK6 protein, YX-2-107 can overcome resistance mechanisms

associated with kinase inhibitor therapies and address both kinase-dependent and -

independent functions of CDK6.[4][5][7]

Preclinical studies have demonstrated the efficacy of YX-2-107 in mouse models of

Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), a hematologic

malignancy where CDK6 expression is a key dependency.[1][8][9] These application notes

provide a summary of the reported in vivo dosages, pharmacokinetic data, and detailed

experimental protocols for the use of YX-2-107 in mouse models.

Data Presentation
Table 1: YX-2-107 In Vivo Efficacy Study Dosages in
Mouse Models

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b10821831?utm_src=pdf-interest
https://www.benchchem.com/product/b10821831?utm_src=pdf-body
https://www.cancer-research-network.com/2023/01/12/yx-2-107-a-protac-is-a-selective-cdk6-degrader/
https://www.medchemexpress.com/yx-2-107.html
https://www.targetmol.com/compound/yx-2-107
https://www.benchchem.com/product/b10821831?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8467343/
https://ashpublications.org/blood/article/135/18/1512/454453/CDK6-degradation-hits-Ph-ALL-hard
https://www.researchgate.net/publication/354211839_Targeting_the_CDK6_Dependence_of_Ph_Acute_Lymphoblastic_Leukemia
https://ashpublications.org/blood/article/135/18/1512/454453/CDK6-degradation-hits-Ph-ALL-hard
https://www.benchchem.com/product/b10821831?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8467343/
https://ashpublications.org/blood/article/135/18/1512/454453/CDK6-degradation-hits-Ph-ALL-hard
https://pubmed.ncbi.nlm.nih.gov/32040545/
https://www.benchchem.com/product/b10821831?utm_src=pdf-body
https://www.cancer-research-network.com/2023/01/12/yx-2-107-a-protac-is-a-selective-cdk6-degrader/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7193186/
https://pubmed.ncbi.nlm.nih.gov/34573335/
https://www.benchchem.com/product/b10821831?utm_src=pdf-body
https://www.benchchem.com/product/b10821831?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10821831?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mouse
Model

Dosage
Administr
ation
Route

Dosing
Schedule

Study
Duration

Key
Findings

Referenc
e

Ph+ ALL

Xenograft

(NRG-

SGM3

mice)

150 mg/kg
Intraperiton

eal (i.p.)
Once daily

3

consecutiv

e days

Pharmacol

ogically

active in

suppressin

g Ph+ ALL

proliferatio

n.[1][2]

[1][2]

Ph+ ALL

Xenograft

(NSG

mice)

125 or 150

mg/kg

Intraperiton

eal (i.p.)

Once daily

or twice

daily (half-

dose per

injection)

10

consecutiv

e days

As

effective as

palbociclib

in

suppressin

g

peripheral

blood

leukemia

burden.[8]

[8]

TKI-

resistant

Ph+ ALL

Xenograft

(NRG-

SGM3

mice)

25 mg/kg
Intraperiton

eal (i.p.)
Twice daily

20

consecutiv

e days

More

effective

than

palbociclib

in

suppressin

g in vivo

growth of

TKI-

resistant

Ph+ ALL.

[8]

[8]

TKI-

resistant

Ph+ ALL

50 mg/kg Intraperiton

eal (i.p.)

Twice daily 20

consecutiv

e days

More

effective

than

[8]
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Xenograft

(NRG-

SGM3

mice)

palbociclib

in

suppressin

g in vivo

growth of

TKI-

resistant

Ph+ ALL.

[8]

Table 2: YX-2-107 Pharmacokinetic Profile in Mice
Mouse
Strain

Dosage
Adminis
tration
Route

Cmax
Time to
Cmax

Clearan
ce

Half-life
Referen
ce

C57BL/6j 10 mg/kg

Intraperit

oneal

(i.p.)

741 nM
Not

Specified

Cleared

from

plasma

after 4

hours.[1]

[2][3]

~1 hour
[1][2][3]

[4][8]

Table 3: YX-2-107 Toxicity Evaluation in Mice
Mouse
Strain

Dosage
Administr
ation
Route

Dosing
Schedule

Study
Duration

Observati
ons

Referenc
e

C57BL/6j 150 mg/kg
Intraperiton

eal (i.p.)
Once daily

10

consecutiv

e days

No signs of

distress or

weight

loss. Did

not perturb

normal

mouse

hematopoi

esis.[5][8]

[5][8]
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Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Ph+ ALL
Xenograft Mouse Model
Objective: To evaluate the anti-leukemic activity of YX-2-107 in a patient-derived or cell line-

derived Ph+ ALL xenograft mouse model.

Materials:

YX-2-107

Vehicle control (e.g., Kolliphor/PBS/DMSO 20:70:10 suspension)[8]

Immunodeficient mice (e.g., NSG or NRG-SGM3)

Ph+ ALL cells (patient-derived or cell line)

Sterile PBS

Syringes and needles for injection

Calipers for tumor measurement (if applicable)

Flow cytometer and relevant antibodies (e.g., CD19, CD10) for leukemia burden assessment

Procedure:

Cell Preparation and Implantation:

Culture Ph+ ALL cells under appropriate conditions.

Resuspend the required number of cells in sterile PBS.

Inject the cells into the tail vein of immunodeficient mice.

Animal Acclimatization and Monitoring:

Allow mice to acclimatize for a specified period.
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Monitor mice regularly for signs of tumor engraftment and overall health.

Treatment Initiation:

Once leukemia is established (e.g., >50% leukemic cells in peripheral blood), randomize

mice into treatment and control groups.[8]

Prepare YX-2-107 in the appropriate vehicle at the desired concentration.

Administer YX-2-107 or vehicle control via intraperitoneal injection according to the dosing

schedule (e.g., 150 mg/kg, once daily).[1][2][8]

Monitoring Leukemia Burden:

Collect peripheral blood samples at regular intervals.

Use flow cytometry to determine the percentage of leukemic cells (e.g., CD19+CD10+).[8]

Endpoint and Tissue Collection:

At the end of the study, euthanize mice according to institutional guidelines.

Collect bone marrow and peripheral blood for further analysis (e.g., cell cycle analysis,

Western blot).[8]

Protocol 2: Pharmacokinetic Study of YX-2-107 in Mice
Objective: To determine the pharmacokinetic profile of YX-2-107 in mice.

Materials:

YX-2-107

Vehicle control

C57BL/6j mice

Syringes and needles for injection
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Blood collection supplies (e.g., EDTA tubes)

Centrifuge

LC-MS/MS system for bioanalysis

Procedure:

Dosing:

Administer a single dose of YX-2-107 (e.g., 10 mg/kg) via intraperitoneal injection to a

cohort of mice.[1][2][3][8]

Blood Sampling:

Collect blood samples from a subset of mice at various time points post-injection (e.g., 0,

0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

Plasma Preparation:

Centrifuge the blood samples to separate the plasma.

Store plasma samples at -80°C until analysis.

Bioanalysis:

Quantify the concentration of YX-2-107 in the plasma samples using a validated LC-

MS/MS method.

Data Analysis:

Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
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Caption: Mechanism of action of YX-2-107 as a CDK6-degrading PROTAC.
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Caption: General experimental workflow for an in vivo efficacy study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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